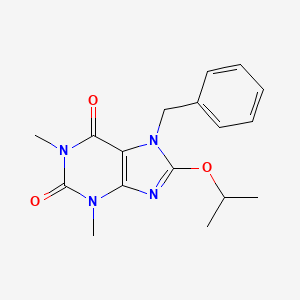
7-benzyl-1,3-dimethyl-8-(propan-2-yloxy)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Benzyl-1,3-dimethyl-8-(propan-2-yloxy)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a compound that has been studied for its potential as a therapeutic agent. It is a member of the purine family, which consists of compounds that are composed of six-membered nitrogen-containing heterocyclic rings. This compound has been studied for its ability to modulate the activity of enzymes involved in cell signaling pathways, and has been found to have potential applications in the treatment of various diseases.
Mecanismo De Acción
7-Benzyl-1,3-dimethyl-8-(propan-2-yloxy)-2,3,6,7-tetrahydro-1H-purine-2,6-dione has been found to modulate the activity of enzymes involved in cell signaling pathways. It has been found to act as an allosteric modulator of the enzyme adenylate cyclase, which is involved in the synthesis of cyclic AMP (cAMP). This compound has also been found to inhibit the activity of certain enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been found to modulate the activity of enzymes involved in cell signaling pathways, which could be beneficial in the treatment of diseases such as diabetes, obesity, and cancer. In addition, it has been found to inhibit the activity of certain enzymes involved in the metabolism of drugs, which could be beneficial in the treatment of drug-resistant infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 7-Benzyl-1,3-dimethyl-8-(propan-2-yloxy)-2,3,6,7-tetrahydro-1H-purine-2,6-dione in laboratory experiments offers several advantages. It is a relatively inexpensive compound, and is relatively easy to synthesize. In addition, it has been found to modulate the activity of enzymes involved in cell signaling pathways, which could be beneficial in the study of diseases such as diabetes, obesity, and cancer. However, there are some limitations to the use of this compound in laboratory experiments. It is not as potent as some other compounds, and its effects may not be as pronounced in some experiments.
Direcciones Futuras
The potential applications of 7-Benzyl-1,3-dimethyl-8-(propan-2-yloxy)-2,3,6,7-tetrahydro-1H-purine-2,6-dione are still being explored. Future research could focus on the development of new synthesis methods, as well as the exploration of potential new therapeutic applications. In addition, further research could focus on the mechanism of action of the compound, as well as the biochemical and physiological effects of the compound. Finally, future research could focus on the development of new methods for the delivery of the compound in order to maximize its therapeutic potential.
Métodos De Síntesis
7-Benzyl-1,3-dimethyl-8-(propan-2-yloxy)-2,3,6,7-tetrahydro-1H-purine-2,6-dione has been synthesized in several different ways. One method involves the reaction of benzyl amine with dimethylformamide in the presence of a base, such as potassium carbonate, to form the desired compound. Another method involves the reaction of benzyl amine with dimethylformamide and a palladium catalyst.
Aplicaciones Científicas De Investigación
7-Benzyl-1,3-dimethyl-8-(propan-2-yloxy)-2,3,6,7-tetrahydro-1H-purine-2,6-dione has been studied for its potential applications in the treatment of various diseases. It has been found to have the potential to modulate the activity of enzymes involved in cell signaling pathways, which could be beneficial in the treatment of diseases such as diabetes, obesity, and cancer. In addition, it has been studied for its ability to inhibit the activity of certain enzymes involved in the metabolism of drugs, which could be beneficial in the treatment of drug-resistant infections.
Propiedades
IUPAC Name |
7-benzyl-1,3-dimethyl-8-propan-2-yloxypurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-11(2)24-16-18-14-13(15(22)20(4)17(23)19(14)3)21(16)10-12-8-6-5-7-9-12/h5-9,11H,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGWHLQOZZHRUMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC2=C(N1CC3=CC=CC=C3)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(3-ethoxypropyl)-3-(2-methoxyphenyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B6528297.png)
![9-(3-ethoxypropyl)-3-phenyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B6528303.png)
![9-(3-ethoxypropyl)-2-methyl-3-phenyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B6528308.png)
![(2Z)-2-{[benzyl(methyl)amino]methylidene}-6-hydroxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6528327.png)
![3-(2-ethoxyphenoxy)-9-(3-ethoxypropyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B6528329.png)
![(4Z)-12-(3-ethoxypropyl)-4-(phenylmethylidene)-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1(9),2(6),7-trien-5-one](/img/structure/B6528341.png)
![(4Z)-4-[(2,3-dimethoxyphenyl)methylidene]-12-(3-ethoxypropyl)-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1(9),2(6),7-trien-5-one](/img/structure/B6528344.png)
![7-[(2E)-3-chlorobut-2-en-1-yl]-1,3-dimethyl-8-{[3-(morpholin-4-yl)propyl]amino}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6528353.png)
![8-[(3-methoxypropyl)amino]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6528358.png)
![7-[(2E)-3-chlorobut-2-en-1-yl]-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6528370.png)
![1,3-dimethyl-7-[(naphthalen-1-yl)methyl]-8-(propan-2-yloxy)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6528385.png)
![8-{[2-(dimethylamino)ethyl]amino}-7-[2-(4-methoxyphenyl)-2-oxoethyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6528400.png)
![N-[2-(methylsulfanyl)-4-phenyl-1,3-thiazol-5-yl]cyclopropanecarboxamide](/img/structure/B6528404.png)
![8-{[2-(diethylamino)ethyl]amino}-7-[2-(4-methoxyphenyl)-2-oxoethyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6528405.png)